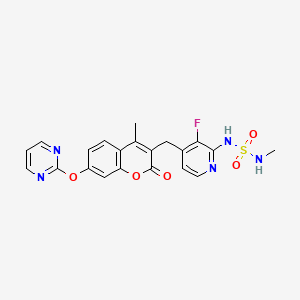

RO5126766

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Oncology: Treatment of RAS-mutated Tumor Cells

Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of RAS-mutated tumor cells .

Summary of the Application: RO5126766 is a potent and selective dual RAF/MEK inhibitor that has shown promise as a potential therapy for RAS-mutated tumor cells, including melanoma .

Methods of Application or Experimental Procedures: In the study, the efficacy of RO5126766 was tested on a panel of malignant tumor cell lines, including melanoma with a BRAF or NRAS mutation . The compound was found to be more effective at reducing colony formation than a MEK inhibitor in NRAS- or KRAS-mutated cells .

Results or Outcomes: The study found that RO5126766 suppressed the MEK reactivation caused by a MEK inhibitor in RAS-mutated cells . This suggests that RO5126766 may be an effective treatment for RAS-mutated tumor cells .

Application in Hematology: Treatment of RAS-mutant Multiple Myeloma

Specific Scientific Field: This application falls under the field of Hematology, specifically the treatment of RAS-mutant Multiple Myeloma .

Summary of the Application: RO5126766 is a potent dual RAF-MEK inhibitor that has demonstrated significant clinical activity with minor toxicities in various solid cancers carrying RAS mutations . The trial has been expanded to include myeloma patients with RAF/RAS tumor mutations to provide information on safety and preliminary efficacy in this patient population .

Methods of Application or Experimental Procedures: In the study, multiple myeloma patients with relapsed or refractory myeloma whose disease had progressed after at least 3 prior therapies were recruited . All patients had been treated with an IMiD and a proteasome inhibitor and their tumors were confirmed to carry a RAS mutation by sequencing . Patients were treated with RO5126766 4mg twice weekly for 3 out of 4 weeks, in 28 day cycles .

Results or Outcomes: The study reported updated results for RAF/RAS-mutant relapsed and refractory MM patients treated with RO5126766 . The results showed that RO5126766 has a manageable safety profile and a favorable PK/PD profile in Japanese patients with advanced solid tumors .

RO5126766, also known as Avutometinib, is a novel dual inhibitor of the RAF and MEK kinases, which play crucial roles in the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has been developed primarily for the treatment of cancers characterized by mutations in the RAS or RAF genes, such as melanoma and colorectal cancer. RO5126766 has shown promising results in preclinical and clinical studies, particularly in inhibiting tumor growth associated with BRAF and NRAS mutations .

Avutometinib acts as a dual inhibitor of Raf and MEK kinases, both key players in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is crucial for cell growth, proliferation, and differentiation []. By inhibiting these enzymes, Avutometinib disrupts the MAPK signaling cascade, ultimately leading to the suppression of tumor cell growth.

RO5126766 functions by binding to the MEK protein, preventing its phosphorylation by RAF kinases. This mechanism disrupts the downstream signaling cascade that promotes cell proliferation and survival in cancer cells. The compound has demonstrated an ability to induce G1 cell cycle arrest in various cancer cell lines, effectively halting their growth .

Key Reactions:- Inhibition of MEK Phosphorylation: RO5126766 binds to MEK, preventing its activation by RAF .

- Induction of Cell Cycle Arrest: Treatment with RO5126766 leads to upregulation of cyclin-dependent kinase inhibitors, contributing to G1 phase arrest in cancer cells .

RO5126766 exhibits significant biological activity against various cancer cell lines harboring BRAF or NRAS mutations. In vitro studies have shown that it effectively inhibits cell proliferation and induces apoptosis in these cells. The compound's unique mechanism allows it to suppress reactivation of MEK signaling that can occur with other MEK inhibitors, making it particularly effective against RAS-mutated tumors .

Effects Observed:- Cell Growth Inhibition: Significant reduction in colony formation in melanoma cell lines.

- G1 Phase Arrest: Induced by upregulation of p27 and downregulation of cyclin D1 .

The synthesis of RO5126766 involves several key steps that include the alkylation of ethyl acetoacetate and subsequent reactions leading to the formation of coumarin derivatives. Notably, nitrogen substitution on aromatic rings has been explored to enhance solubility and metabolic stability of the compound .

General Synthesis Steps:- Alkylation: Ethyl acetoacetate is alkylated to form key intermediates.

- Coumarin Formation: Various reactions including Pechmann reactions are employed to synthesize coumarin derivatives.

- Final Derivatization: Modifications are made to optimize pharmacological properties .

Studies have shown that RO5126766 alters the interaction dynamics between RAF and MEK proteins. By binding to MEK, it promotes a conformation that inhibits RAF phosphorylation, effectively making MEK a dominant negative inhibitor of RAF kinase activity .

Key Findings:- Binding Affinity: RO5126766 decreases the dissociation rate of MEK from RAF, enhancing its inhibitory effect.

- Conformational Changes: The drug-bound MEK cannot be phosphorylated by RAF, maintaining its inhibitory state .

Several compounds share structural or functional similarities with RO5126766, primarily targeting the MAPK pathway. Here are some notable examples:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| PD0325901 | MEK Inhibitor | Primarily inhibits MEK without RAF interaction. |

| Vemurafenib | BRAF Inhibitor | Selective for BRAF V600E mutation; lacks dual action. |

| Trametinib | MEK Inhibitor | Similar action but does not inhibit RAF directly. |

| Cobimetinib | MEK Inhibitor | Used in combination therapies for BRAF-mutated tumors. |

RO5126766's unique ability to inhibit both RAF and MEK makes it particularly valuable in combating resistance mechanisms often observed with single-target therapies .

RO5126766 exhibits exceptional dual inhibition kinetics against both RAF and MEK kinases, with remarkable potency across multiple target proteins. Comprehensive kinase assays have demonstrated that RO5126766 effectively inhibits BRAF V600E with an IC50 of 8.2 nM, wild-type BRAF with an IC50 of 19 nM, CRAF with an IC50 of 56 nM, and MEK1 with an IC50 of 160 nM [3] [4]. The compound demonstrates even higher binding affinity for MEK proteins, with dissociation constants (Kd) of 2.9 nM for MEK1 and 13 nM for MEK2 [3].

The kinetic profile of RO5126766 reveals a sophisticated mechanism whereby the compound directly binds to MEK1 and MEK2 proteins while simultaneously inhibiting RAF kinase activity through an indirect mechanism [1]. Surface plasmon resonance studies have shown that RO5126766 binding to MEK1 results in dramatically altered dissociation kinetics from RAF proteins, with the dissociation rate constant (koff) changing by two orders of magnitude from 1.48 × 10^-2 to 2.76 × 10^-4 for BRAF-MEK1 complexes and from 1.58 × 10^-2 to 1.62 × 10^-4 for CRAF-MEK1 complexes [2].

Cell-free kinase assays have demonstrated that RO5126766 effectively inhibits the phosphorylation of MEK1 protein by RAF family enzymes and the activation of ERK2 protein by MEK1 with IC50 values ranging from 0.0082 to 0.056 μM and 0.16 μM, respectively [5]. The compound's selectivity profile, evaluated through comprehensive kinase screening panels, confirms its specific binding to CRAF (82% inhibition) and BRAF (89% inhibition) while showing minimal interaction with 254 other kinases [2].

Allosteric Binding Mode and Conformational Effects

RO5126766 functions as a type III allosteric inhibitor that binds to a non-ATP competitive site on MEK1 and MEK2 proteins [6]. The compound's binding mechanism involves interaction with the known allosteric site utilized by other MEK inhibitors, as demonstrated by competitive binding studies showing that RO5126766 and PD0325901 compete for the same binding site on MEK1 [2]. Surface plasmon resonance analyses have confirmed that RO5126766 binding to MEK1 is non-competitive with ATP, maintaining similar dissociation constants in the presence or absence of 50 μM ATP (16 nM and 6.1 nM, respectively) [2].

The allosteric binding of RO5126766 induces profound conformational changes in MEK proteins that are critical to its mechanism of action. The compound stabilizes MEK in an inactive conformation characterized by an αC-helix out positioning, similar to other type III allosteric inhibitors [6]. This conformational change is essential for the compound's unique ability to prevent MEK phosphorylation by RAF kinases, as RO5126766 does not inhibit the kinase activity of pre-phosphorylated MEK1 proteins [2].

The conformational effects of RO5126766 binding extend beyond simple enzyme inhibition, creating a stable MEK-RAF complex that fundamentally alters the dynamics of the signaling pathway [1]. Unlike conventional MEK inhibitors that cause MEK to dissociate from RAF upon binding, RO5126766 binding causes MEK to adopt a conformation that cannot be phosphorylated by or released from RAF, effectively converting MEK into a dominant-negative inhibitor of RAF kinase activity [2].

Molecular docking studies have provided structural insights into RO5126766's binding mode, revealing that the compound occupies an allosteric pocket adjacent to but distinct from the ATP-binding site [6]. The binding involves critical interactions with key residues in the MEK activation loop region, particularly around serine 218 and serine 222, which are essential phosphorylation sites for MEK activation [2].

Impact on RAS/RAF/MEK/ERK Signaling Dynamics

RO5126766 exerts profound effects on RAS/RAF/MEK/ERK signaling dynamics through its unique dual inhibition mechanism. The compound effectively disrupts the normal signaling cascade by preventing the phosphorylation and activation of both MEK and ERK proteins [1]. In HCT116 KRAS-mutant colorectal cancer cells, RO5126766 significantly reduces the levels of phosphorylated MEK and phosphorylated ERK, demonstrating its effectiveness in blocking downstream signal transduction [3].

The compound's impact on signaling dynamics is particularly evident in its ability to prevent the feedback reactivation of RAF kinases that commonly occurs with conventional MEK inhibitors [1]. Standard MEK inhibitors relieve ERK-dependent feedback inhibition of RAF, leading to increased MEK phosphorylation and potential therapeutic resistance. RO5126766 circumvents this limitation by maintaining RAF in an inhibited state through the formation of stable MEK-RAF complexes [2].

Studies in various cancer cell lines have demonstrated that RO5126766 induces G1 cell cycle arrest accompanied by upregulation of the cyclin-dependent kinase inhibitor p27 and downregulation of cyclin D1 [7] [8]. The compound shows particular efficacy in RAS-mutated cells, where it suppresses MEK reactivation more effectively than conventional MEK inhibitors [8]. In comparative studies, RO5126766 demonstrated superior colony formation inhibition compared to the MEK inhibitor PD0325901 in NRAS- and KRAS-mutated cell lines [8].

The sustained inhibition of ERK signaling by RO5126766 results in effective suppression of downstream transcriptional programs that promote malignant transformation [9]. The compound's ability to maintain pathway inhibition without inducing compensatory feedback mechanisms represents a significant advancement in targeting RAS/RAF/MEK/ERK signaling in cancer therapy [10].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Tegnebratt T, Lu L, Lee L, Meresse V, Tessier J, Ishii N, Harada N, Pisa P, Stone-Elander S. [18 F]FDG-PET imaging is an early non-invasive pharmacodynamic biomarker for a first-in-class dual MEK/Raf inhibitor, RO5126766 (CH5126766), in preclinical xenograft models. EJNMMI Res. 2013 Sep 16;3(1):67. doi: 10.1186/2191-219X-3-67. PubMed PMID: 24041012; PubMed Central PMCID: PMC3848680.

3: Honda K, Yamamoto N, Nokihara H, Tamura Y, Asahina H, Yamada Y, Suzuki S, Yamazaki N, Ogita Y, Tamura T. Phase I and pharmacokinetic/pharmacodynamic study of RO5126766, a first-in-class dual Raf/MEK inhibitor, in Japanese patients with advanced solid tumors. Cancer Chemother Pharmacol. 2013 Sep;72(3):577-84. doi: 10.1007/s00280-013-2228-4. Epub 2013 Jul 17. PubMed PMID: 23860959.

4: Ishii N, Harada N, Joseph EW, Ohara K, Miura T, Sakamoto H, Matsuda Y, Tomii Y, Tachibana-Kondo Y, Iikura H, Aoki T, Shimma N, Arisawa M, Sowa Y, Poulikakos PI, Rosen N, Aoki Y, Sakai T. Enhanced inhibition of ERK signaling by a novel allosteric MEK inhibitor, CH5126766, that suppresses feedback reactivation of RAF activity. Cancer Res. 2013 Jul 1;73(13):4050-60. doi: 10.1158/0008-5472.CAN-12-3937. Epub 2013 May 10. PubMed PMID: 23667175.

5: Akinleye A, Furqan M, Mukhi N, Ravella P, Liu D. MEK and the inhibitors: from bench to bedside. J Hematol Oncol. 2013 Apr 12;6:27. doi: 10.1186/1756-8722-6-27. Review. PubMed PMID: 23587417; PubMed Central PMCID: PMC3626705.

6: Kraeber-Bodéré F, Carlier T, Naegelen VM, Shochat E, Lumbroso J, Trampal C, Nagarajah J, Chua S, Hugonnet F, Stokkel M, Gleeson F, Tessier J. Differences in the biologic activity of 2 novel MEK inhibitors revealed by 18F-FDG PET: analysis of imaging data from 2 phase I trials. J Nucl Med. 2012 Dec;53(12):1836-46. doi: 10.2967/jnumed.112.109421. Epub 2012 Nov 9. PubMed PMID: 23143089.

7: Martinez-Garcia M, Banerji U, Albanell J, Bahleda R, Dolly S, Kraeber-Bodéré F, Rojo F, Routier E, Guarin E, Xu ZX, Rueger R, Tessier JJ, Shochat E, Blotner S, Naegelen VM, Soria JC. First-in-human, phase I dose-escalation study of the safety, pharmacokinetics, and pharmacodynamics of RO5126766, a first-in-class dual MEK/RAF inhibitor in patients with solid tumors. Clin Cancer Res. 2012 Sep 1;18(17):4806-19. Epub 2012 Jul 3. PubMed PMID: 22761467.